2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidinyl acetic acids. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then cyclized with urea under acidic conditions to yield the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI.
Major Products Formed
Oxidation: Formation of 2-(4-(3-Hydroxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Reduction: Formation of 2-(4-(3-Methoxyphenyl)-2-methyl-6-hydroxypyrimidin-1(6H)-yl)acetic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes to exert anti-inflammatory effects or bind to bacterial cell walls to exhibit antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: A simpler analogue with similar structural features.
4-Hydroxy-3-methoxyphenylacetic acid: Another related compound with a hydroxyl group instead of a methoxy group.
Homovanillic acid: A metabolite of dopamine with a similar methoxyphenyl structure.
Uniqueness
2-(4-(3-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the pyrimidinone ring, which imparts distinct chemical and biological properties compared to its simpler analogues. This structural complexity allows for a broader range of interactions and applications in various fields of research.
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-12(7-13(17)16(9)8-14(18)19)10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
XCWILNNMMPXARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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